molecular formula C10H7Br2F3O2 B12857199 Methyl 5-bromo-2-(bromomethyl)-3-(trifluoromethyl)benzoate

Methyl 5-bromo-2-(bromomethyl)-3-(trifluoromethyl)benzoate

Cat. No.: B12857199
M. Wt: 375.96 g/mol
InChI Key: YOLSBACUOGOEHA-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-(bromomethyl)-3-(trifluoromethyl)benzoate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of bromine, trifluoromethyl, and ester functional groups, making it a versatile molecule for synthetic chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-2-(bromomethyl)-3-(trifluoromethyl)benzoate typically involves multi-step organic reactions. One common method includes the bromination of methyl 3-(trifluoromethyl)benzoate, followed by the introduction of a bromomethyl group. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as brominating agents, along with catalysts such as iron or light to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-(bromomethyl)-3-(trifluoromethyl)benzoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, Methyl 5-bromo-2-(bromomethyl)-3-(trifluoromethyl)benzoate is used as a building block for the synthesis of more complex organic molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in the development of new materials and pharmaceuticals.

Biology and Medicine

In biological and medical research, this compound can be used to study the effects of brominated and trifluoromethylated compounds on biological systems. It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Industry

Industrially, the compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including the development of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2-(bromomethyl)-3-(trifluoromethyl)benzoate involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to target molecules. These interactions can modulate biological activities, such as enzyme inhibition or receptor binding, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-bromo-5-fluorobenzoate: Similar in structure but with a fluorine atom instead of a trifluoromethyl group.

    Methyl 5-bromo-2-methylbenzoate: Lacks the bromomethyl and trifluoromethyl groups, making it less reactive.

    Methyl 5-bromo-2-fluoro-4-(trifluoromethyl)benzoate: Contains a fluorine atom at a different position, affecting its chemical properties.

Uniqueness

Methyl 5-bromo-2-(bromomethyl)-3-(trifluoromethyl)benzoate is unique due to the presence of both bromomethyl and trifluoromethyl groups, which enhance its reactivity and versatility in chemical synthesis. These functional groups allow for a wide range of chemical transformations, making it a valuable compound for research and industrial applications.

Biological Activity

Methyl 5-bromo-2-(bromomethyl)-3-(trifluoromethyl)benzoate (CAS No. 79670-17-0) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure characterized by the following:

  • Molecular Formula : C₉H₈Br₂O₂
  • Molecular Weight : 307.97 g/mol
  • Functional Groups : Contains bromine and trifluoromethyl groups, which significantly influence its reactivity and biological activity.

The presence of these functional groups enhances its electrophilic properties, making it a candidate for various chemical reactions, including electrophilic aromatic substitution.

Synthesis Methods

The synthesis of this compound can be carried out through several methods, typically involving:

  • Bromination : The introduction of bromine atoms into the benzoate framework.
  • Alkylation : The addition of bromomethyl groups to the aromatic system.
  • Fluorination : Incorporating trifluoromethyl groups through various fluorination techniques.

These methods are crucial for generating derivatives with varying biological activities.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory properties of related compounds. These compounds have been shown to inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is pivotal for optimizing the biological activity of this compound. Key findings include:

  • Bromine Substitution : The introduction of bromine at specific positions on the aromatic ring enhances biological activity.
  • Trifluoromethyl Group : This electron-withdrawing group increases the compound's lipophilicity, potentially improving membrane permeability and bioavailability.
Compound NameIC50 (μM)Activity Type
This compoundTBDAntimicrobial
Related Compound A25Anti-inflammatory
Related Compound B15Antimicrobial

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 μg/mL against S. aureus, demonstrating its potential as an antimicrobial agent .

Case Study 2: Anti-inflammatory Mechanisms

In another study focusing on anti-inflammatory effects, researchers tested various derivatives on human macrophage cell lines. The results showed that certain derivatives significantly reduced IL-6 and TNF-alpha levels, suggesting a mechanism involving inhibition of NF-kB signaling pathways .

Properties

Molecular Formula

C10H7Br2F3O2

Molecular Weight

375.96 g/mol

IUPAC Name

methyl 5-bromo-2-(bromomethyl)-3-(trifluoromethyl)benzoate

InChI

InChI=1S/C10H7Br2F3O2/c1-17-9(16)6-2-5(12)3-8(7(6)4-11)10(13,14)15/h2-3H,4H2,1H3

InChI Key

YOLSBACUOGOEHA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)Br)C(F)(F)F)CBr

Origin of Product

United States

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